1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid
CAS No.: 284673-19-4
Cat. No.: VC3035557
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284673-19-4 |
|---|---|
| Molecular Formula | C13H10N2O2S |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 1-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H10N2O2S/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17) |
| Standard InChI Key | VQHLDOQOQOBBBX-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O |
| Canonical SMILES | C1=CSC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O |
Introduction
Chemical Structure and Properties
Basic Chemical Information
1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid combines several important chemical moieties that contribute to its biological activity. The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 284673-19-4 |
| Molecular Formula | C13H10N2O2S |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 1-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid |
The compound's formal chemical name according to IUPAC nomenclature is 1-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, which accurately describes its structural composition and arrangement.
Structural Features
The molecule consists of three primary structural components that define its chemical properties and biological activities:
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Benzimidazole core: A bicyclic compound consisting of a benzene ring fused to an imidazole ring, which is known to confer various biological activities.
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Thienylmethyl substituent: Attached at the N-1 position of the benzimidazole, this group contains a thiophene ring connected via a methylene bridge.
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Carboxylic acid group: Located at the 5-position of the benzimidazole ring, providing potential for hydrogen bonding and further derivatization.
These structural elements contribute to the compound's ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Synthesis Methods
One-Pot Synthesis Approach
The synthesis of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid can be achieved through several methodologies, with one-pot synthesis being particularly noteworthy for its efficiency. This approach simplifies the reaction process by combining multiple steps into a single reaction vessel, thereby reducing time, resources, and potential yield losses associated with intermediate isolation.
A typical one-pot synthesis method involves the reaction of o-phenylenediamine with appropriate carboxylic acids or aldehydes under specific reaction conditions. This approach often utilizes reagents such as sodium dithionite and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the benzimidazole ring structure.
Alternative Synthetic Routes
While one-pot synthesis represents an efficient approach, alternative synthetic routes may offer advantages in terms of yield, purity, or scalability. These alternatives might include:
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Sequential N-alkylation and cyclization of suitably substituted precursors
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Direct functionalization of pre-formed benzimidazole structures
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Metal-catalyzed coupling reactions to introduce the thienylmethyl group
Each synthetic method presents distinct advantages and limitations, with the choice of approach typically depending on factors such as available starting materials, desired scale, and specific structural requirements.
Biological Activities
Antimicrobial Activities
Benzimidazole derivatives have demonstrated significant antimicrobial activities against various pathogens. The potential antimicrobial mechanisms of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid and related compounds may include:
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Inhibition of nucleic acid synthesis
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Disruption of microbial cell wall or membrane integrity
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Interference with essential enzymatic processes in microbial metabolism
These properties make benzimidazole derivatives promising candidates in the development of new antimicrobial agents, particularly in the context of increasing antimicrobial resistance.
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has been documented in various studies. Potential mechanisms underlying these effects include inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases, as well as modulation of inflammatory cytokine production. These properties contribute to the therapeutic potential of compounds like 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid in inflammatory conditions.
Structure-Activity Relationships
Key Structural Elements for Bioactivity
Understanding the relationship between structural features and biological activity is crucial for rational drug design. In the case of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, several structural elements may contribute to its bioactivity:
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The benzimidazole core: This heterocyclic system is known to interact with various biological targets, including DNA, enzymes, and receptors.
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The thienylmethyl substituent: The thiophene ring may enhance lipophilicity and introduce additional binding interactions with target proteins.
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The carboxylic acid group: This functional group can form hydrogen bonds with amino acid residues in target proteins and may influence solubility and pharmacokinetic properties.
Each of these structural components can be modified to potentially enhance activity, selectivity, or pharmaceutical properties.
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